2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its pharmacological profile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are often novel derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups that modify the compound’s pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile primarily involves the inhibition of CDK2, a key enzyme in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Pyrano[2,3-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique structural features and its potent inhibition of CDK2, making it a promising candidate for anticancer drug development . Its ability to induce apoptosis and arrest the cell cycle at different phases further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H12N4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H12N4/c20-11-14-12-21-19-17(15-7-3-1-4-8-15)18(22-23(19)13-14)16-9-5-2-6-10-16/h1-10,12-13H |
InChI Key |
HZHLJUVMCSJCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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